1-(3-methylbenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
1-(3-Methylbenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a piperazine derivative characterized by a 3-methyl-substituted benzoyl group at the 1-position and a 5-(trifluoromethyl)pyridin-2-yl substituent at the 4-position of the piperazine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methyl group on the benzoyl moiety may influence steric interactions with target receptors.
Properties
IUPAC Name |
(3-methylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c1-13-3-2-4-14(11-13)17(25)24-9-7-23(8-10-24)16-6-5-15(12-22-16)18(19,20)21/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWQWRIXBWJMFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 3-methylphenyl and 5-(trifluoromethyl)pyridin-2-yl groups, followed by their coupling with piperazine. The final step involves the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Pharmacological Research
1-(3-methylbenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has been investigated for its potential as an antidepressant and anxiolytic agent. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems.
Case Study: Monoamine Oxidase Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The compound showed an IC50 value of 0.025 µM against MAO-B, indicating strong potential for treating mood disorders .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties, particularly against certain types of tumors.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound demonstrated an IC50 value of 45 µM in MCF-7 breast cancer cells, suggesting its potential as a therapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both bacterial and fungal strains.
Case Study: Antibacterial Efficacy
In a series of experiments, the compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. This suggests its potential utility in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of (3-Methylphenyl)-
Biological Activity
1-(3-methylbenzoyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H20F6N6O2
- Molecular Weight : 526.4 g/mol
- Structure : The compound features a piperazine ring substituted with a trifluoromethyl pyridine and a 3-methylbenzoyl group, which may influence its biological interactions.
Pharmacological Effects
This compound has been studied for various biological activities:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Neuropharmacological Effects : The compound has shown potential in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting possible applications in treating mood disorders.
The biological activity of this compound can be attributed to:
- Receptor Binding : It interacts with multiple receptors, including serotonin receptors (5-HT) and dopamine receptors (D2), which are crucial in various neurological processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced tumor growth.
Case Study 1: Anticancer Efficacy
In a study published in 2024, the compound was tested against human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .
Case Study 2: Neuropharmacological Assessment
A neuropharmacological assessment demonstrated that the compound increased serotonin levels in rat models, leading to enhanced mood-related behaviors. Behavioral tests indicated improved performance in the forced swim test, suggesting potential antidepressant properties .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Benzoyl Group
The benzoyl substituent significantly impacts physicochemical properties and bioactivity. Key analogs include:
Analysis :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase molecular weight and melting points (e.g., 8b: 241–242°C) due to enhanced dipole interactions and crystallinity.
- Electron-Donating Groups (e.g., OCH₃) : Lower melting points (8d: 207–209°C) due to reduced polarity .
Pyridinyl Substituent Position and Bioactivity
The position of the trifluoromethyl group on the pyridine ring affects receptor binding and selectivity:
Analysis :
- 5-(CF₃) on Pyridin-2-yl (Target Compound) : Likely enhances binding to enzymes or receptors due to optimal steric and electronic effects, as seen in NCT-502, which inhibits phosphoglycerate dehydrogenase .
- 3-(CF₃) on Pyridin-2-yl (A21) : May alter binding orientation, reducing potency compared to 5-substituted analogs .
Serotonergic and Enzyme-Targeting Compounds :
- PAPP (): 1-[(4-Aminophenyl)ethyl]-4-[3-(CF₃)phenyl]piperazine is a 5-HT₁A agonist with insecticidal activity. Structural optimization of the aryl group (e.g., pyridinyl vs. phenyl) modulates target specificity .
- NCT-502 () : Inhibits human phosphoglycerate dehydrogenase (PHGDH) with an IC₅₀ < 1 µM. The 5-(CF₃)pyridin-2-yl group is critical for binding .
- BCTC () : A vanilloid receptor antagonist with oral bioavailability and CNS penetration. Though structurally distinct, its pharmacokinetic profile (t½ ~1 hour) suggests piperazine derivatives can achieve favorable ADME properties .
Antidiabetic and Metabolic Agents :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
